molecular formula C25H26O7 B2591811 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate CAS No. 622791-73-5

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

Cat. No.: B2591811
CAS No.: 622791-73-5
M. Wt: 438.476
InChI Key: JHJJTPLIWGHOOD-BKUYFWCQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzofuran ring, a cyclohexanecarboxylate group, and several methoxy groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis Methodologies

The development of novel synthetic routes for complex molecules is a critical area of research. Studies on similar compounds have explored various synthetic methodologies, including total synthesis and catalyzed cyclization reactions. For instance, research on the total synthesis of dl-Colchiceine and derivatives thereof highlights the complexity and challenges in synthesizing benzofuran derivatives, which could be relevant to the synthesis of the compound (Nakamura et al., 1962). Similarly, oxidative coupling and cyclization reactions using ruthenium catalysts have been explored for the synthesis of quinolines, demonstrating the versatility of catalytic systems in constructing heterocyclic compounds (Cho et al., 2003).

Catalytic Applications

Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes offers insights into the formation of heterocyclic derivatives, which could have implications for the catalytic synthesis of benzofuran derivatives (Bacchi et al., 2005). These methodologies highlight the potential for developing catalytic processes to synthesize compounds with similar structural features to "(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate".

Antimicrobial Activity

The synthesis and evaluation of compounds for antimicrobial activity is another area of significant interest. For instance, the study of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which involves similar functional groups, has demonstrated promising antimicrobial properties (Spoorthy et al., 2021). These findings suggest that compounds with benzofuran and related heterocyclic structures could be explored for their antimicrobial capabilities, offering potential applications in developing new antimicrobial agents.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-28-19-12-9-16(23(29-2)24(19)30-3)13-21-22(26)18-11-10-17(14-20(18)32-21)31-25(27)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJJTPLIWGHOOD-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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